molecular formula C12H10FNO3 B1425027 Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate CAS No. 21717-99-7

Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

Cat. No. B1425027
CAS RN: 21717-99-7
M. Wt: 235.21 g/mol
InChI Key: LDOGOQBEYDOXAT-UHFFFAOYSA-N
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Description


Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds.



Synthesis Analysis



Molecular Structure Analysis



Chemical Reactions Analysis


The chemical reactions involving Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate are not explicitly mentioned in the literature. However, related compounds have been involved in various chemical reactions. For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized3.



Physical And Chemical Properties Analysis


Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) explores microwave-assisted synthesis of hybrid molecules containing 1,3-oxazole and other moieties, investigating their antimicrobial, antilipase, and antiurease activities. This study highlights the potential of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate derivatives in developing compounds with significant biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Chemical Space Expansion through Synthesis

Slobodyanyuk et al. (2019) describe an efficient method for preparing novel sp3-enriched 4,5-disubstituted oxazoles, expanding the chemical space and utility of these compounds in synthetic and medicinal chemistry. This approach includes functional group transformations of Ethyl oxazole-4-carboxylates, demonstrating the versatility of oxazole derivatives in chemical synthesis (Slobodyanyuk, Andriienko, Vashchenko, Volochnyuk, Ryabukhin, & Grygorenko, 2019).

Palladium-catalyzed Modifications

Verrier, Hoarau, and Marsais (2009) report on the direct and regioselective modifications of Ethyl oxazole-4-carboxylate with alkenyl-, benzyl-, and alkyl halides using palladium catalysis. This work opens up pathways for creating a diverse array of ethyl oxazole-4-carboxylate derivatives with potential applications in organic chemistry and drug discovery (Verrier, Hoarau, & Marsais, 2009).

Structural Characterization and Crystal Structure

A study by Sapnakumari et al. (2014) focuses on the synthesis, characterization, and crystal structure analysis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. This research underlines the structural aspects of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate derivatives, providing insight into their molecular arrangements and potential chemical reactivity (Sapnakumari, Narayana, Divya, Singh, Anthal, & Gupta, 2014).

Thiazole Derivatives Synthesis

The work by Fong et al. (2004) on the synthesis of 2-substituted thiazole-5-carboxylates via photolysis of Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate showcases the application of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate derivatives in creating thiazole derivatives, expanding their utility in organic chemistry (Fong, Janowski, Prager, & Taylor, 2004).

Safety And Hazards


Future Directions


The potential applications and future research directions for Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate are not explicitly mentioned in the literature. However, related compounds have shown promising results in various fields, including medicinal chemistry32.


Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research or consultation with a subject matter expert is recommended.


properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOGOQBEYDOXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

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